molecular formula CH4N2S B095856 Thiourea-d4 CAS No. 17370-85-3

Thiourea-d4

Cat. No.: B095856
CAS No.: 17370-85-3
M. Wt: 80.15 g/mol
InChI Key: UMGDCJDMYOKAJW-JBISRTOLSA-N
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Description

Thiourea-d4 is a deuterated form of thiourea, an organosulfur compound with the chemical formula SC(ND2)2. The deuterium atoms replace the hydrogen atoms in the amino groups, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Thiourea itself is structurally similar to urea, with the oxygen atom replaced by a sulfur atom, indicated by the prefix “thio-”.

Mechanism of Action

Target of Action

Thiourea and its derivatives, including Thiourea-d4, have been found to target various molecular pathways involved in the development of diseases such as cancer . They limit angiogenesis and alter cancer cell signaling pathways . In addition, they have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

This compound, like other thiourea derivatives, is known to interact with its targets through double-hydrogen bonding . This interaction enhances the reactivity of dienophiles, electrophiles, or nucleophiles, thereby affecting the biological activity of the compound . Furthermore, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .

Biochemical Pathways

Thiourea derivatives have been found to affect several biochemical pathways. For instance, they have been shown to inhibit particular molecular pathways involved in the development of cancer . They also play a significant role in the synthesis of several important heterocyclic compounds .

Pharmacokinetics

This compound, like other thiourea derivatives, exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . After oral administration to man and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys .

Result of Action

The action of thiourea derivatives results in numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . For instance, they have been found to exhibit significant selectivity to different cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea-d4 can be synthesized through several methods. One common approach involves the reaction of deuterated ammonium thiocyanate with deuterated ammonium chloride in an aqueous solution. The reaction proceeds as follows:

ND4SCN+ND4ClSC(ND2)2+ND4Cl\text{ND4SCN} + \text{ND4Cl} \rightarrow \text{SC(ND2)2} + \text{ND4Cl} ND4SCN+ND4Cl→SC(ND2)2+ND4Cl

Another method involves the reaction of deuterated isothiocyanates with deuterated amines. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the use of deuterated ammonia and deuterated carbon disulfide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Thiourea-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated formamidine disulfide.

    Reduction: It can be reduced to form deuterated thiocyanate.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum deuteride are used.

    Substitution: Nucleophiles like deuterated amines or alcohols are used under mild conditions.

Major Products

    Oxidation: Deuterated formamidine disulfide.

    Reduction: Deuterated thiocyanate.

    Substitution: Various deuterated thiourea derivatives.

Scientific Research Applications

Thiourea-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The non-deuterated form, with similar chemical properties but different isotopic composition.

    Isothiourea: A tautomeric form of thiourea with a different arrangement of atoms.

    Guanidine: A structurally related compound with a similar functional group.

Uniqueness

Thiourea-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms also enhance the stability and reactivity of the compound, making it valuable in various research applications.

Properties

IUPAC Name

1,1,3,3-tetradeuteriothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C(=S)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17370-85-3
Record name 17370-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes thiourea-d4 suitable as a host molecule in inclusion compounds?

A1: this compound forms channel-like structures that can accommodate guest molecules. This ability is similar to its non-deuterated counterpart, thiourea. The advantage of using this compound lies in its spectroscopic properties. Specifically, it allows researchers to observe the infrared (IR) absorption bands of the guest molecules with minimal interference from the host lattice. This is because the C-D stretching and bending vibrations in this compound occur at lower frequencies compared to the C-H vibrations in thiourea, opening up a "spectral window" in the IR spectrum [].

Q2: How does the use of this compound enhance infrared spectroscopic studies of guest molecules?

A2: Using this compound as a host molecule shifts the absorption bands of the host lattice to lower frequencies compared to thiourea. This shift allows for a clearer observation of the guest molecule's absorption bands in regions where they might otherwise be obscured by the host's signals []. This is particularly useful for studying the axial isomers of halogenated cyclohexanes and the behavior of molecules like dioxane and cyclohexane within the thiourea channels [].

Q3: What insights into molecular motion within thiourea inclusion compounds have been gained from NMR studies using this compound?

A3: Proton wide-line NMR studies on this compound-cyclohexane inclusion compounds, along with x-ray diffraction data, provide a detailed picture of molecular motion within these systems. The research suggests that cyclohexane molecules exhibit relatively free rotation or random orientation within the this compound channels []. This finding contrasts with the more restricted movement observed for molecules like cyclopentanone and cyclohexanone, suggesting that electric dipole forces may play a role in influencing guest molecule orientation within the channels [].

Q4: What computational methods have been employed to study thiourea and this compound, and what are their key findings?

A5: Ab initio molecular geometry calculations, along with anharmonic vibrational spectra computations, have been performed on both thiourea and this compound []. These studies utilize methods like VSCF (vibrational self-consistent field) and correlation-corrected VSCF to achieve accurate vibrational frequency predictions. The results highlight the importance of considering anharmonic effects, such as mode coupling, for a more complete understanding of the vibrational behavior of these molecules []. Additionally, these computational methods help validate experimental findings and provide a deeper understanding of the molecular properties of thiourea and its deuterated analogue.

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